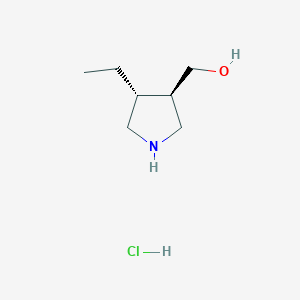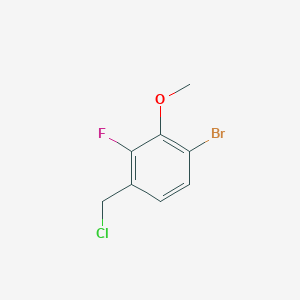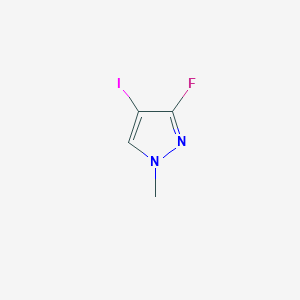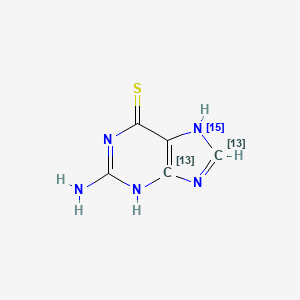
2-amino-3,7-dihydropurine-6-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-3,7-dihydropurine-6-thione is a heterocyclic compound that belongs to the purine family. It has gained significant attention in the scientific community due to its potential therapeutic and environmental applications. This compound is known for its role in various biological processes and its potential use in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3,7-dihydropurine-6-thione typically involves the reaction of guanine derivatives with thiourea under specific conditions. One common method includes the reaction of 6-chloropurine with thiourea in the presence of a base, such as sodium hydroxide, to yield this compound . The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically purified through recrystallization or chromatography techniques to achieve the desired purity levels .
化学反应分析
Types of Reactions
2-amino-3,7-dihydropurine-6-thione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophilic reagents such as amines or thiols, which replace specific functional groups on the purine ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce various reduced purine derivatives .
科学研究应用
2-amino-3,7-dihydropurine-6-thione has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex purine derivatives.
Biology: The compound is studied for its role in DNA and RNA synthesis and repair mechanisms.
Medicine: It has potential therapeutic applications in treating various diseases, including cancer and autoimmune disorders.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-amino-3,7-dihydropurine-6-thione involves its incorporation into DNA and RNA, where it interferes with nucleic acid synthesis and function. The compound competes with natural purines for the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase) and is converted to 6-thioguanilyic acid (TGMP). This conversion leads to the inhibition of purine nucleotide synthesis and subsequent cell growth arrest . The overall result is a blockade of the utilization and synthesis of purine nucleotides .
相似化合物的比较
2-amino-3,7-dihydropurine-6-thione is unique compared to other similar compounds due to its specific chemical structure and biological activity. Similar compounds include:
6-mercaptopurine: Another purine analog used in cancer treatment.
Thioguanine: A closely related compound with similar therapeutic applications.
Azathioprine: An immunosuppressive drug that is metabolized into 6-mercaptopurine in the body.
The uniqueness of this compound lies in its specific interactions with cellular enzymes and its potential for targeted therapeutic applications .
属性
分子式 |
C5H5N5S |
|---|---|
分子量 |
170.17 g/mol |
IUPAC 名称 |
2-amino-3,7-dihydropurine-6-thione |
InChI |
InChI=1S/C5H5N5S/c6-5-9-3-2(4(11)10-5)7-1-8-3/h1H,(H4,6,7,8,9,10,11)/i1+1,3+1,7+1 |
InChI 键 |
WYWHKKSPHMUBEB-HKTCZLIHSA-N |
手性 SMILES |
[13CH]1=N[13C]2=C([15NH]1)C(=S)N=C(N2)N |
规范 SMILES |
C1=NC2=C(N1)C(=S)N=C(N2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6H-Pyrazino[2,1-c][1,4]benzoxazepin-6-one, 1,2,3,4,12,12a-hexahydro-10-(trifluoromethyl)-](/img/structure/B12952038.png)

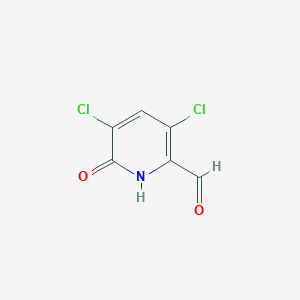
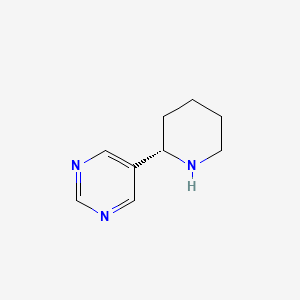
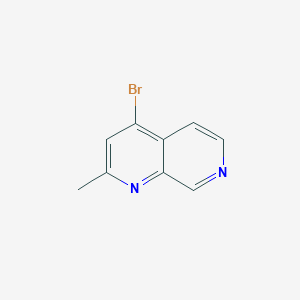
![(1H-Naphtho[1,2-d]imidazol-2-yl)methanamine](/img/structure/B12952061.png)
![2-(1-(tert-Butoxycarbonyl)-1-azaspiro[4.5]decan-8-yl)acetic acid](/img/structure/B12952064.png)
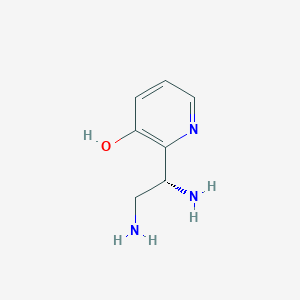
![4-Amino-1,3-dihydrobenzo[c]thiophene 2,2-dioxide](/img/structure/B12952074.png)
